

An In-depth Technical Guide to Methyl 3-aminopropanoate hydrochloride

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Compound of Interest

Compound Name: Methyl 3-aminopropanoate

Cat. No.: B1212324

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl 3-aminopropanoate** hydrochloride, a versatile building block in organic synthesis, particularly in the fields of peptide chemistry and drug discovery. This document outlines its chemical identity, physical and chemical properties, and key applications, supported by experimental protocols and logical workflows.

Chemical Identity and Synonyms

Methyl 3-aminopropanoate hydrochloride is a widely used reagent in scientific research and development. It is crucial for researchers to be familiar with its various synonyms and identifiers to effectively search for and procure this compound.

Identifier	Value	Citation
IUPAC Name	methyl 3-aminopropanoate;hydrochloride	[1]
CAS Number	3196-73-4	[2][3][4]
Molecular Formula	C ₄ H ₁₀ ClNO ₂	[3][4]
Molecular Weight	139.58 g/mol	[3][4]
PubChem CID	2734767	[1]
MDL Number	MFCD00039060	[5]
InChIKey	XPGRZDJXVKFLHQ-UHFFFAOYSA-N	[1]
SMILES	COC(=O)CCN.Cl	[1]

Common Synonyms:

- β -Alanine methyl ester hydrochloride[2][3][4][6]
- Methyl 3-aminopropionate hydrochloride[7]
- beta-Alanine methyl ester HCl[2]
- methyl beta-alanate HCl[2]
- H-beta-Ala-OMe.HCl
- 3-Aminopropanoic acid methyl ester hydrochloride

Physicochemical and Spectral Data

A thorough understanding of the physicochemical and spectral properties of **Methyl 3-aminopropanoate** hydrochloride is essential for its proper handling, storage, and characterization.

Physical and Chemical Properties

Property	Value	Citation
Appearance	White to off-white crystalline powder	[3][4]
Melting Point	103-105 °C	[4]
Boiling Point	151.8 °C at 760 mmHg	[4]
Density	1.013 g/cm ³	[4]
Flash Point	26.5 °C	[4]
pKa (predicted)	9-10 (for the protonated amine)	[4]

Solubility

Solvent	Solubility	Citation
DMSO	≥ 100 mg/mL	[4][7]
Water	Soluble	[4]
Methanol	Soluble	[4]
Ethanol	Soluble	[4]

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and quality control of **Methyl 3-aminopropanoate** hydrochloride.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (500 MHz, Chloroform-d)[8][9]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.27	broad singlet	3H	-NH ₃ ⁺
~3.77	singlet	3H	-OCH ₃
~3.39	triplet	2H	-CH ₂ -NH ₃ ⁺
~2.95	triplet	2H	-C(=O)-CH ₂ -

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy[4]

The ¹³C NMR spectrum will show four distinct signals corresponding to the carbonyl carbon of the ester, the methoxy carbon, and the two methylene carbons.

Infrared (IR) Spectroscopy[4]

Frequency (cm ⁻¹)	Assignment
3200-2800 (broad)	N-H stretching of the ammonium group
~1740 (strong)	C=O stretching of the ester group

Mass Spectrometry (MS)[10]

The mass spectrum of the hydrochloride salt will typically show the molecular ion of the free base, **Methyl 3-aminopropanoate**.

m/z	Assignment
104.07	[M+H] ⁺ (protonated free base)
103	[M] ⁺ • (molecular ion of the free base)
72	[M - OCH ₃] ⁺ (loss of the methoxy radical)
59	[COOCH ₃] ⁺ (fragment corresponding to the methyl ester group)

Experimental Protocols

Synthesis of Methyl 3-aminopropanoate hydrochloride from β -Alanine[2]

This protocol describes the synthesis of **Methyl 3-aminopropanoate** hydrochloride from β -alanine using thionyl chloride in methanol.

Materials:

- β -Alanine
- Methanol (MeOH)
- Thionyl chloride (SOCl_2)
- Sodium hydroxide (NaOH) solution (for exhaust trap)
- Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

Procedure:

- To a 100 mL round-bottom flask containing 60 mL of methanol, cooled in an ice bath, slowly add 4 mL of thionyl chloride through a constant pressure dropping funnel. An exhaust trap with NaOH solution should be used to absorb the evolving HCl and SO_2 gases.
- Stir the mixture for 1 hour in the ice bath.
- Add 8 mmol of β -alanine to the reaction mixture and continue stirring at room temperature for 30 minutes.
- Heat the reaction mixture to reflux at 66°C for 6 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material disappears. A 2% solution of ninhydrin in ethanol can be used as a staining agent.
- Once the reaction is complete, remove the solvent by rotary evaporation to obtain **Methyl 3-aminopropanoate** hydrochloride as a solid.

- The product can be purified by recrystallization from a methanol/ether solvent system.[4]

Synthesis of an N-anthracenoyl Derivative via Amide Coupling[2][9]

This protocol details the synthesis of an N-anthracenoyl derivative of **Methyl 3-aminopropanoate**.

Materials:

- Anthracene-9-carboxylic acid
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
- 1-Hydroxybenzotriazole (HOBT)
- N,N-Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM)
- **Methyl 3-aminopropanoate** hydrochloride
- Magnesium sulfate (MgSO₄)
- Silica gel for column chromatography

Procedure:

- To a solution of anthracene-9-carboxylic acid (5 mmol) in 30 mL of dichloromethane, add EDC·HCl (10 mmol) and HOBT (10 mmol) and stir the mixture.
- Add DIPEA (2 g) to the suspension and stir for 10 minutes.
- Add **Methyl 3-aminopropanoate** hydrochloride (4.85 mmol) followed by an additional 1.5 g of DIPEA.
- Stir the reaction mixture at room temperature for 15 hours.

- Wash the organic phase with water and dry over MgSO_4 .
- The crude product is purified by column chromatography on silica gel.

Synthesis of a Bidentate Pyridine-Acid Ligand[6]

This protocol outlines the synthesis of a bidentate pyridine-acid ligand using **Methyl 3-aminopropanoate** hydrochloride.

Materials:

- 2,6-pyridinedicarboxylic acid
- Thionyl chloride
- **Methyl 3-aminopropanoate** hydrochloride
- Triethylamine
- Dichloromethane (dry)
- Sodium hydroxide solution (2 M)
- Hydrochloric acid (concentrated)

Procedure:

- Synthesis of the acyl chloride: Reflux a mixture of 2,6-pyridinedicarboxylic acid (10 mmol) and thionyl chloride (15 mL) for 4 hours. Remove excess thionyl chloride by distillation under reduced pressure.
- Acylation reaction: Dissolve the resulting 2,6-pyridinedicarbonyl dichloride in 50 mL of dry dichloromethane. Add this solution dropwise to a solution of **Methyl 3-aminopropanoate** hydrochloride (22 mmol) and triethylamine (22 mmol) in 100 mL of dry dichloromethane at 0°C with stirring. Stir the mixture at room temperature for 12 hours.
- Workup: Evaporate the solvent.

- Hydrolysis: Dissolve the residue in 100 mL of 2 M sodium hydroxide solution and stir at room temperature for 4 hours.
- Purification: Acidify the solution to pH 3-4 with concentrated HCl to yield a white precipitate. Collect the precipitate by filtration, wash with water, and dry under vacuum.

General Protocol for Spectral Analysis[8]

NMR Spectroscopy (^1H and ^{13}C):

- Accurately weigh 10-20 mg of **Methyl 3-aminopropanoate** hydrochloride.
- Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , $\text{DMSO}-d_6$, or D_2O) in a clean NMR tube.
- Acquire spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

FTIR Spectroscopy (KBr Pellet Method):

- Grind 1-2 mg of the sample with 100-200 mg of dry KBr powder until a fine, homogeneous powder is obtained.
- Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.
- Acquire the spectrum using a Fourier-Transform Infrared Spectrometer.

Mass Spectrometry (Electrospray Ionization - ESI):

- Prepare a dilute solution of the sample (~ 1 mg/mL) in a suitable solvent such as methanol or a water/acetonitrile mixture.
- Introduce the sample solution into the ion source of the mass spectrometer.
- Acquire the mass spectrum in positive ion mode.

Applications in Research and Drug Development

Methyl 3-aminopropanoate hydrochloride serves as a key intermediate in various chemical syntheses.[4] Its primary application lies in medicinal chemistry and drug development, where it

is used to introduce a flexible three-carbon spacer with a terminal ester functionality.[4]

Peptide Synthesis

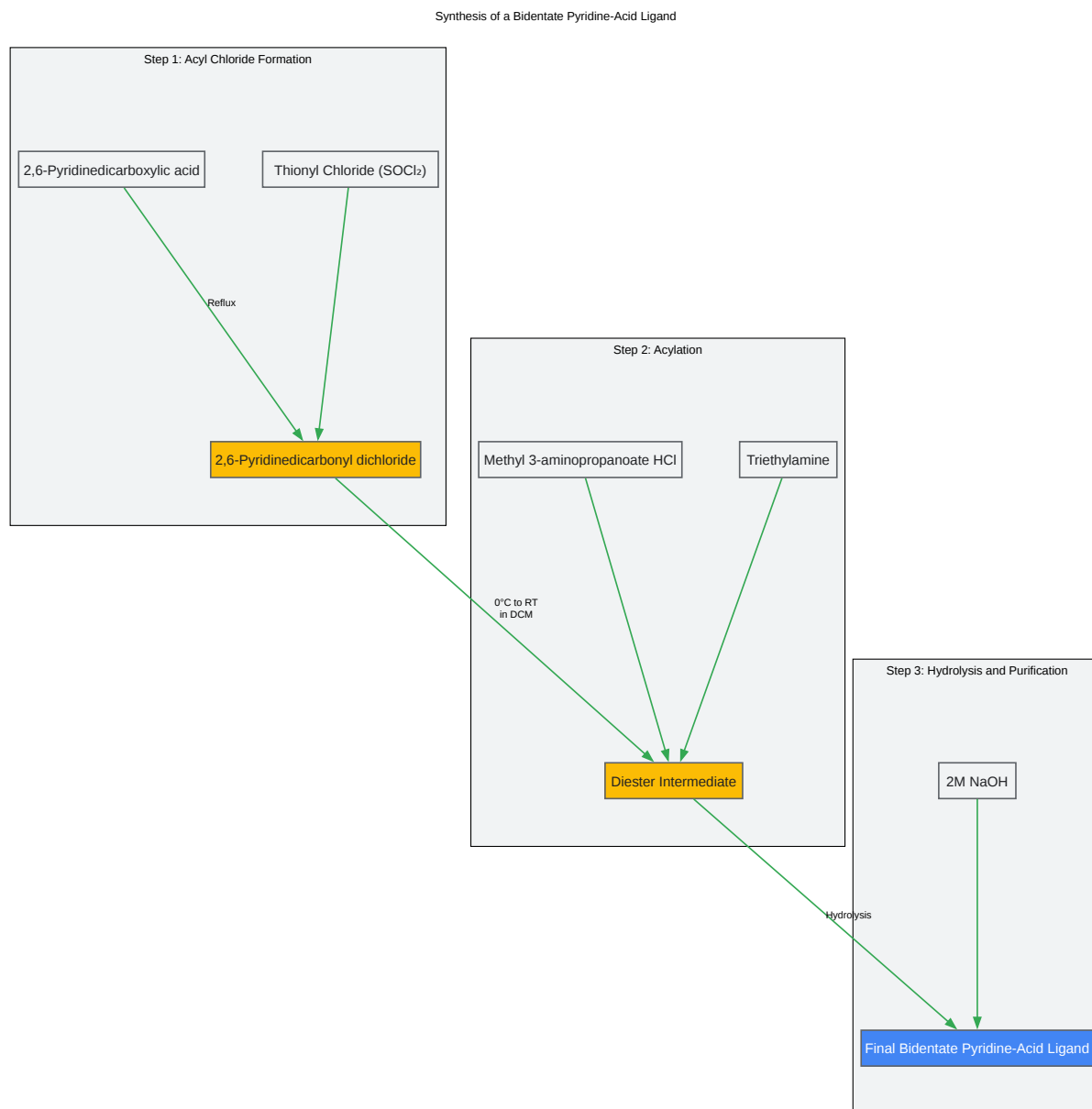
As a β -amino acid derivative, its incorporation into peptide chains imparts unique structural and functional properties. Peptides containing β -amino acids, known as β -peptides, can adopt stable secondary structures and exhibit enhanced stability against proteolysis, a crucial attribute for therapeutic peptides.[3]

Proteomics Research

While its direct role in routine proteomics sample preparation is not extensively documented, it has been explored as a potential chemical derivatization agent. A typical proteomics workflow involves protein extraction, digestion into peptides, and subsequent analysis by mass spectrometry.

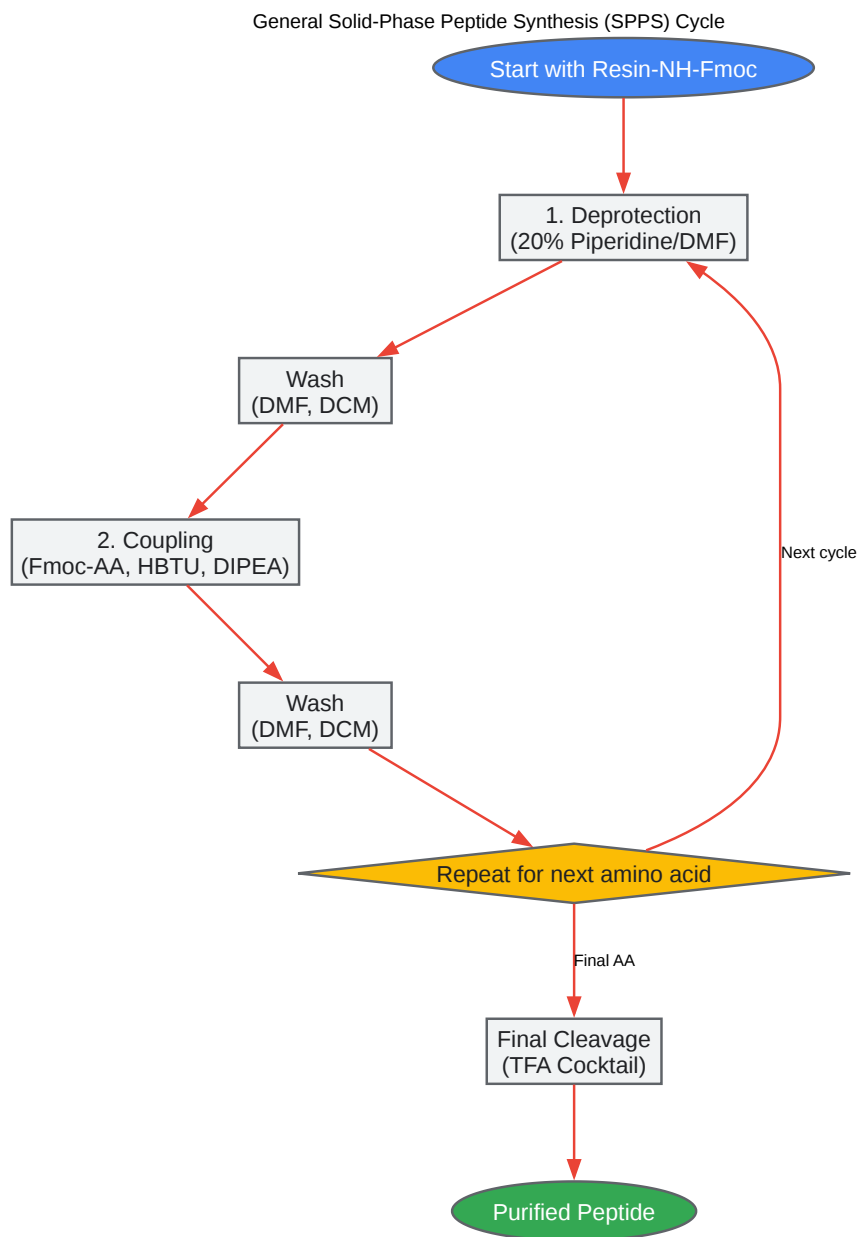
Visualized Workflows

The following diagrams illustrate key experimental and logical workflows involving **Methyl 3-aminopropanoate** hydrochloride.



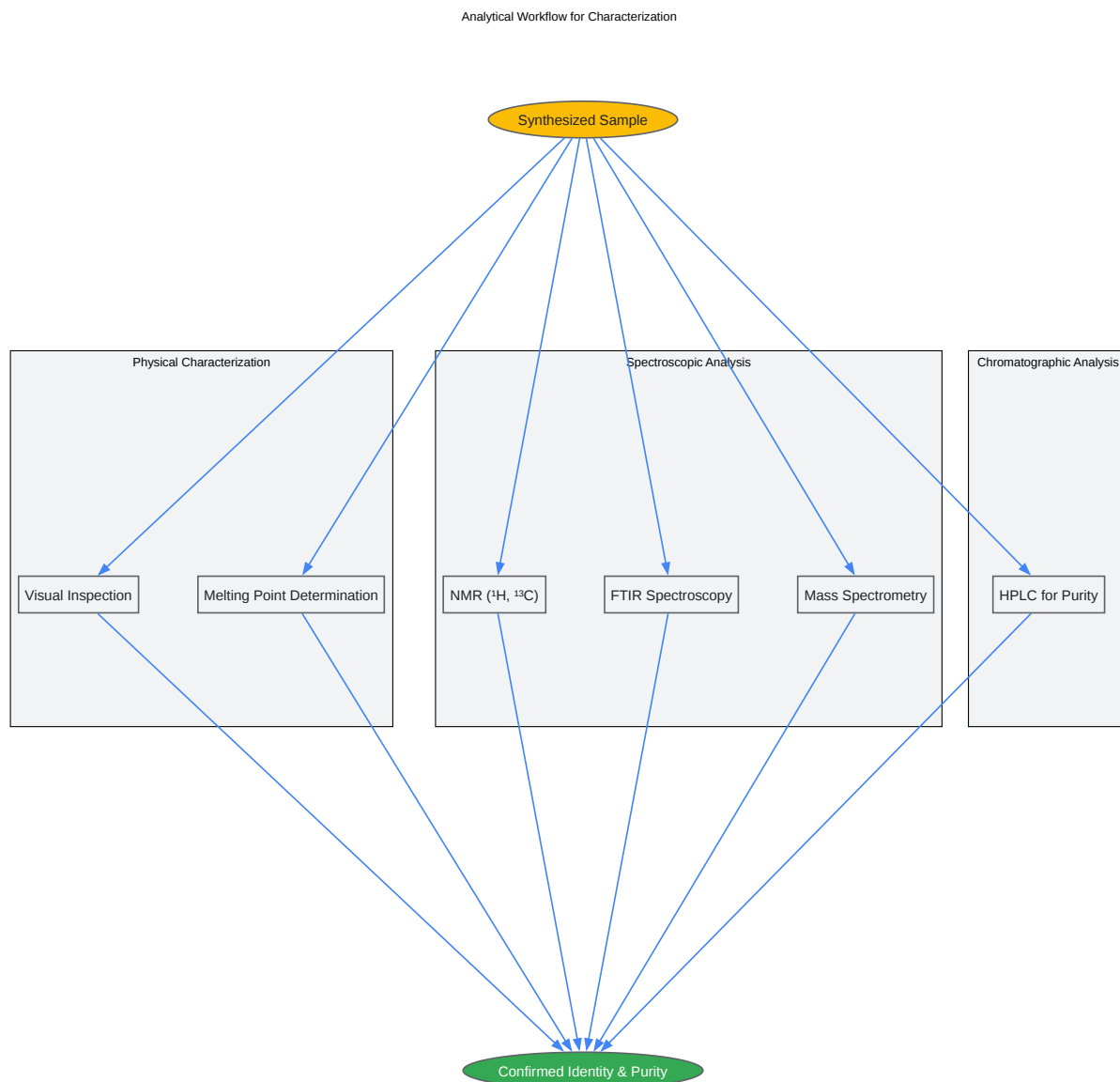
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Caption: Workflow for the synthesis of a bidentate pyridine-acid ligand.



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Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).



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Caption: General analytical workflow for characterization.

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References

- 1. Methyl 3-aminopropanoate hydrochloride | C₄H₁₀ClNO₂ | CID 2734767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemscene.com [chemscene.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
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